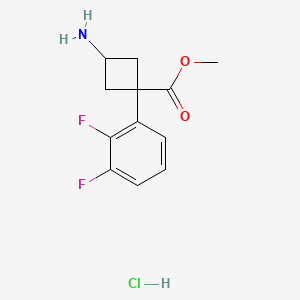![molecular formula C8H12N2O B13459874 {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is a heterocyclic compound with a unique structure that combines elements of pyrrole and imidazole rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include a variety of substituted pyrrolo[1,2-a]imidazole derivatives, which can exhibit different chemical and biological properties.
科学的研究の応用
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
類似化合物との比較
Similar Compounds
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol: Lacks the methyl group at the 7-position.
{7-ethyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol: Contains an ethyl group instead of a methyl group at the 7-position.
Uniqueness
The presence of the methyl group at the 7-position in {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(7-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-8(6-11)2-4-10-5-3-9-7(8)10/h3,5,11H,2,4,6H2,1H3 |
InChIキー |
TZCXNZXBVCXZDM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN2C1=NC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


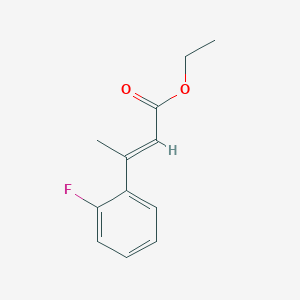


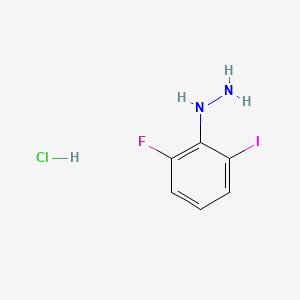

![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
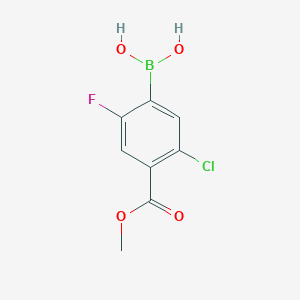
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
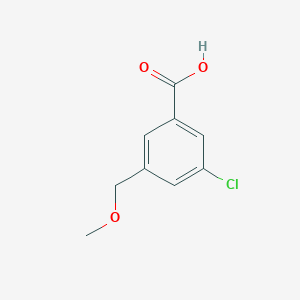
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
